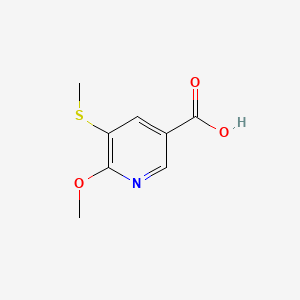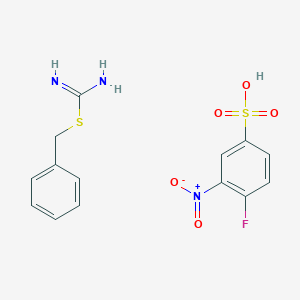
Benzyl carbamimidothioate;4-fluoro-3-nitrobenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl carbamimidothioate;4-fluoro-3-nitrobenzenesulfonic acid is a complex organic compound that combines the properties of both benzyl carbamimidothioate and 4-fluoro-3-nitrobenzenesulfonic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl carbamimidothioate;4-fluoro-3-nitrobenzenesulfonic acid involves multiple steps, starting with the preparation of benzyl carbamimidothioate and 4-fluoro-3-nitrobenzenesulfonic acid separately. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound. For instance, the preparation of benzyl carbamimidothioate may involve the reaction of benzyl isothiocyanate with an amine under controlled conditions. Similarly, the synthesis of 4-fluoro-3-nitrobenzenesulfonic acid may involve the nitration of 4-fluorobenzenesulfonic acid using a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl carbamimidothioate;4-fluoro-3-nitrobenzenesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and the nature of the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product and the specific reaction being carried out. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may be carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For instance, oxidation of the compound may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Benzyl carbamimidothioate;4-fluoro-3-nitrobenzenesulfonic acid has several scientific research applications, including:
Chemistry: The compound can be used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It may be used in biochemical assays to study enzyme activity or as a probe to investigate biological pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of benzyl carbamimidothioate;4-fluoro-3-nitrobenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby affecting biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to benzyl carbamimidothioate;4-fluoro-3-nitrobenzenesulfonic acid include:
- Benzyl isothiocyanate
- 4-fluorobenzenesulfonic acid
- 3-nitrobenzenesulfonic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
1534-95-8 |
|---|---|
Fórmula molecular |
C14H14FN3O5S2 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
benzyl carbamimidothioate;4-fluoro-3-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C8H10N2S.C6H4FNO5S/c9-8(10)11-6-7-4-2-1-3-5-7;7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-5H,6H2,(H3,9,10);1-3H,(H,11,12,13) |
Clave InChI |
AVNMTOCUHVKTKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC(=N)N.C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


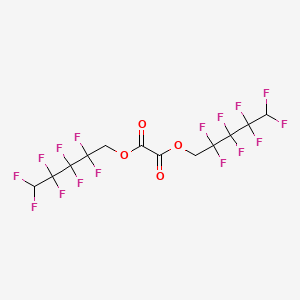
![Naphtho[2,3-c]furan](/img/structure/B14757053.png)
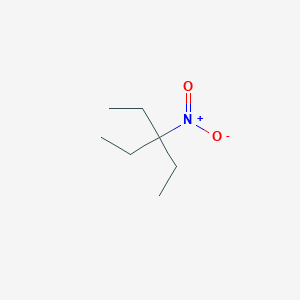
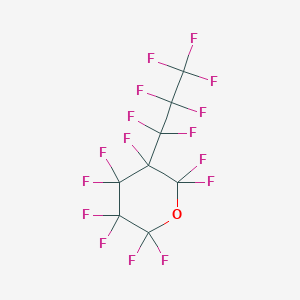
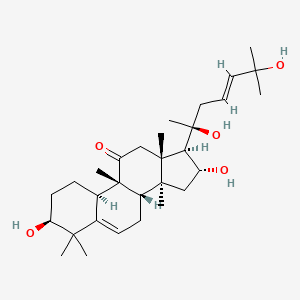
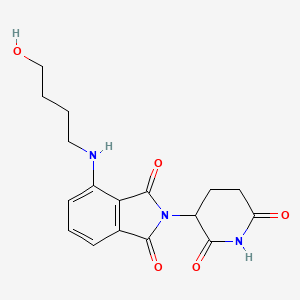
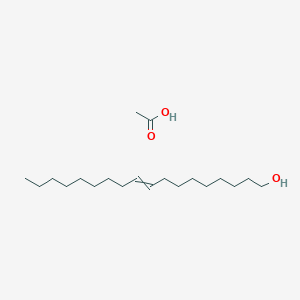
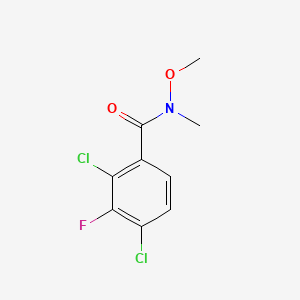
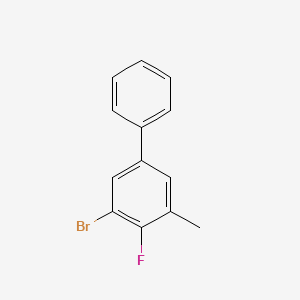
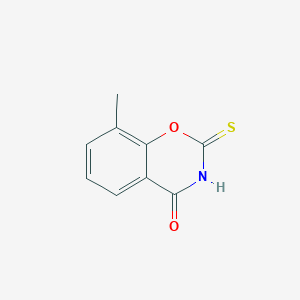
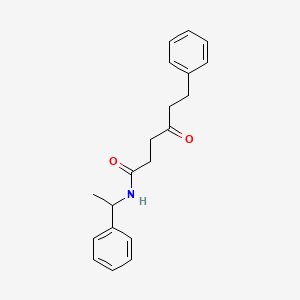
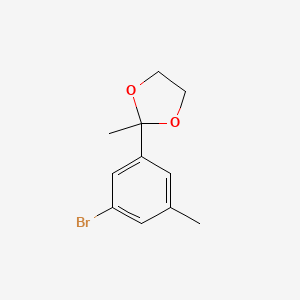
![N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide](/img/structure/B14757120.png)
